molecular formula C11H12N2O B2950016 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 113580-51-1

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2950016
CAS RN: 113580-51-1
M. Wt: 188.23
InChI Key: BWGFDJAYNQDVMJ-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound. It is a derivative of hexahydroquinoline, a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Cancer Research: EZH2 Inhibition

One of the significant applications of hexahydroquinoline derivatives is in cancer research, particularly as inhibitors of the enzyme EZH2 (Enhancer of Zeste Homolog 2). EZH2 is a histone lysine methyltransferase implicated in cancer aggressiveness and metastasis . Studies have shown that certain hexahydroquinoline compounds can act as potent EZH2 inhibitors, leading to decreased global H3K27me3 levels in lymphoma cells, which may contribute to cell cycle arrest and potentially suppress tumor growth .

Coordination Chemistry: Metal Complex Formation

In coordination chemistry, hexahydroquinoline derivatives have been utilized to form complexes with metals such as Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) . These complexes are studied for their potential biological applications, including their use as DPPH radical scavengers and anticancer agents. The ability of these compounds to chelate with metals can lead to new therapeutic agents with a wide range of biological activities .

Pharmacology: Therapeutic Potential

The therapeutic potential of hexahydroquinoline derivatives extends to various pharmacological activities. These compounds have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-allergic agents, among others . Their broad range of activities makes them valuable in the development of new drugs and treatments for various diseases.

Materials Science: Optical and Sensory Applications

Hexahydroquinoline derivatives have applications in materials science, particularly in the development of optical storage devices, sensors, and dye-sensitized solar cells . Their structural diversity allows for the exploration of novel materials with unique properties that can be applied in various technological fields.

Environmental Science: Antimicrobial Properties

In environmental science, the antimicrobial properties of hexahydroquinoline derivatives are of interest. Compounds containing this scaffold have shown good antimicrobial potential, which could be beneficial in managing environmental contaminants and pathogens .

Drug Development: Synthon for New Drugs

The hexahydroquinoline scaffold serves as an important synthon in drug development. It is the core structure in many natural products and pharmaceuticals, providing a basis for the synthesis of new drugs with improved efficacy and safety profiles .

Future Directions

Hexahydroquinoline derivatives have been studied for their potential biological activities, including as potential EZH2 inhibitors . These compounds could be useful as chemical tools to further explore the biology of EZH2 and could provide a starting point to develop new EZH2 inhibitors .

properties

IUPAC Name

1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFDJAYNQDVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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